1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline
Description
1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and pyrazole Isoquinoline is a bicyclic compound containing a benzene ring fused to a pyridine ring, while pyrazole is a five-membered ring containing two nitrogen atoms
Properties
IUPAC Name |
1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c1-2-7-16-13(4-1)8-10-19-18(16)15-6-3-5-14(12-15)17-9-11-20-21-17/h1-12H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFKIFPJIPZKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-(1H-pyrazol-5-yl)benzaldehyde with isoquinoline under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Various electrophiles and nucleophiles, such as halogens, alkyl groups, and aryl groups, under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced isoquinoline derivatives with hydrogenated functional groups.
Substitution: Substituted isoquinoline and pyrazole derivatives with new functional groups.
Scientific Research Applications
1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[3-(1H-pyrazol-5-yl)phenyl]pyridine: Similar structure but with a pyridine ring instead of an isoquinoline ring.
1-[3-(1H-pyrazol-5-yl)phenyl]quinoline: Similar structure but with a quinoline ring instead of an isoquinoline ring.
1-[3-(1H-pyrazol-5-yl)phenyl]benzene: Similar structure but with a benzene ring instead of an isoquinoline ring.
Uniqueness
1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline is unique due to the combination of isoquinoline and pyrazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological or material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
